molecular formula C18H12N2O2 B8650580 1V22SKS7LW CAS No. 89986-91-4

1V22SKS7LW

Cat. No.: B8650580
CAS No.: 89986-91-4
M. Wt: 288.3 g/mol
InChI Key: WDHCRURNPCZZII-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione can be synthesized by condensing 1,2-diaminoanthraquinone with various benzil compounds in glacial acetic acid. This reaction typically yields the desired product with high efficiency . Another method involves the use of propylsulfonic acid functionalized nanozeolite clinoptilolite as a heterogeneous catalyst .

Industrial Production Methods

While specific industrial production methods for 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of reusable catalysts such as polyaniline sulfate salt can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .

Scientific Research Applications

2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione involves its interaction with specific molecular targets and pathways. For instance, as a tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. The presence of dimethyl groups can enhance its solubility and stability compared to other derivatives .

Properties

CAS No.

89986-91-4

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

2,3-dimethylnaphtho[3,2-f]quinoxaline-7,12-dione

InChI

InChI=1S/C18H12N2O2/c1-9-10(2)20-16-14(19-9)8-7-13-15(16)18(22)12-6-4-3-5-11(12)17(13)21/h3-8H,1-2H3

InChI Key

WDHCRURNPCZZII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC3=C2C(=O)C4=CC=CC=C4C3=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,2-Diaminoanthraquinone (1.19 g, 5 mmol) is dissolved in N,N-dimethylformamide (30 mL), and concentrated sulfuric acid (0.1 mL) is further added thereinto after methyl vinyl ketone (0.36 g, 5 mmol) is added thereinto. After mixing and reacting in room temperature for 72 hours, the reacted mixture is transferred into icy water (200 mL) for precipitation. The precipitate is collected and recrystallized by hot alcohol, so as to obtain the black compound 24, and the production rate is 25%.
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0.36 g
Type
reactant
Reaction Step Three

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